4-Chloro-3-methylpyridin-2-amine

Description

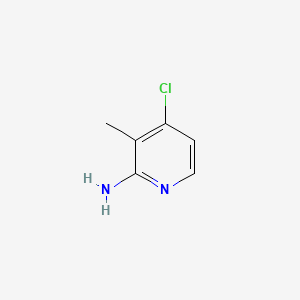

4-Chloro-3-methylpyridin-2-amine (CAS: 1227595-52-9) is a halogenated pyridine derivative featuring a chlorine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, with an amine substituent at the 2-position. This compound is synthesized with high purity (98%) and is cataloged under MFCD16606133 . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and heterocyclic scaffolds .

Properties

IUPAC Name |

4-chloro-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWSMCBOBUNQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855915 | |

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-52-9 | |

| Record name | 4-Chloro-3-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most widely documented method involves a three-step sequence starting with 2-amino-4-methylpyridine. In the chlorination step , phosphorus oxychloride (POCl₃) reacts with the pyridine derivative at reflux (115°C) for two hours, selectively substituting the hydroxyl group with chlorine at the 2-position. Excess POCl₃ is removed via distillation, and the intermediate 2-chloro-4-methylpyridine is isolated through aqueous workup and solvent extraction.

The subsequent hydrolysis step employs concentrated sulfuric acid (90°C, 3 hours) to convert the nitrile group at the 3-position into an amide. This exothermic reaction requires careful temperature control to prevent decomposition. The resulting 2-chloro-3-amido-4-methylpyridine is precipitated by cooling the reaction mixture to 10°C and filtering.

Hofmann Rearrangement for Amination

The final amination step utilizes a Hofmann rearrangement, where the amide intermediate is treated with bromine and sodium hydroxide at 0–22°C. This generates the primary amine via decarboxylation, achieving a 93.1% yield with high purity (mp: 69°C). Nuclear magnetic resonance (NMR) data confirm the structure:

Table 1: Optimization of POCl₃-Mediated Chlorination

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 115°C | +32% vs. 90°C |

| POCl₃ Equivalents | 3.0 eq | Maximizes Cl substitution |

| Reaction Time | 2 hours | Prevents over-chlorination |

Condensation-Cyclization Route from 2-Cyanoacetamide

One-Pot Synthesis Strategy

An alternative route begins with 2-cyanoacetamide and 4,4-dimethoxy-2-butanone, undergoing condensation and cyclization to form 3-cyano-4-methyl-2-pyridone. This intermediate is then subjected to chlorination using POCl₃, followed by hydrolysis to yield the amide derivative.

Quadratic Orthogonal Test for Process Optimization

Zhao et al. employed a quadratic orthogonal test to maximize the overall yield, identifying the following optimal conditions:

-

Chlorination Temperature : 110°C

-

POCl₃ Stoichiometry : 1.2 equivalents

-

Reaction Time : 4 hours

This approach achieved a 62.1% overall yield across four steps, demonstrating the trade-off between scalability and efficiency.

Table 2: Comparative Analysis of Chlorination Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| POCl₃ Reflux | 93.1 | 98.5 | Industrial |

| One-Pot Cyclization | 62.1 | 95.2 | Lab-scale |

Microwave-Assisted Amination and Catalytic Innovations

Continuous Flow Reactor Design

Recent advances in continuous flow technology enable precise control over chlorination and amination steps, reducing reaction times by 40% compared to batch processes. For example, POCl₃-mediated reactions in microreactors achieve 99% conversion in 30 minutes, though industrial adoption remains limited by equipment costs.

Industrial-Scale Production Challenges

Purification and Byproduct Management

The primary byproduct, 2,6-dichloro-4-methylpyridine , forms via over-chlorination and necessitates rigorous chromatography or recrystallization. Patent data indicate that maintaining stoichiometric POCl₃ (≤3.0 eq) and reaction temperatures below 120°C minimizes this issue .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium)

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-Chloro-3-methylpyridin-2-amine is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of several biologically active compounds, including:

- Nevirapine : A non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infections. The synthesis of nevirapine involves the conversion of this compound into various intermediates that ultimately yield the active pharmaceutical ingredient .

- PRMT5 Inhibitors : Research indicates that derivatives of this compound are being explored as inhibitors for protein arginine methyltransferase 5 (PRMT5), which plays a crucial role in cancer progression. These inhibitors are under investigation for their potential therapeutic effects against solid tumors .

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the development of pesticides and herbicides. Its derivatives exhibit biological activities that can enhance crop protection against pests and diseases. The compound's ability to undergo functionalization allows for the creation of various agrochemical agents tailored for specific applications .

Bioconversion Studies

Recent studies have highlighted the bioconversion potential of this compound using microbial systems. For instance, whole-cell biocatalysts have been employed to convert this compound into hydroxylated derivatives, demonstrating significant conversion rates at optimized temperatures. This biotransformation process not only showcases the compound's versatility but also its potential in green chemistry applications .

Data Table: Summary of Applications

Case Study 1: Nevirapine Synthesis

In a detailed synthetic pathway for nevirapine, this compound was converted through a series of reactions involving chlorination and amination processes. The efficiency of these reactions was optimized to improve yields, making it a vital step in producing this essential antiretroviral drug.

Case Study 2: Bioconversion Efficiency

A study demonstrated that using specific strains of bacteria could achieve nearly complete conversion (~97%) of this compound into hydroxylated products within six hours at optimal temperatures (30 °C). This efficiency highlights the potential for biotechnological applications in synthesizing valuable compounds from this precursor .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the chlorine and amine groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Positional Isomers and Halogenated Analogues

3-Chloro-N-methylpyridin-2-amine (CAS: 468718-67-4)

- Structure : Chlorine at 3-position, methyl group at N-position (vs. 3-methyl in the target compound).

- Properties : Lower purity (95%) compared to 4-Chloro-3-methylpyridin-2-amine, likely due to steric challenges in N-methylation .

- Reactivity : The N-methyl group reduces hydrogen-bonding capacity, limiting intermolecular interactions critical for crystal packing .

5-Chloro-4-methylpyridine-2,3-diamine (CAS: 19798-80-2)

- Structure : Additional amine group at 3-position and chlorine at 5-position.

- Applications : Dual amine groups make it a precursor for polycyclic pharmaceuticals, contrasting with the single-amine target compound’s role in simpler heterocycles .

2-Chloro-4-iodo-3-methylpyridine

- Structure : Iodo substituent at 4-position and methyl at 3-position.

- Reactivity : Iodo groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), offering synthetic versatility absent in the chloro analogue .

- Cost : Higher molecular weight and iodine’s expense increase production costs compared to this compound .

Substituent Electronic Effects

4-Methyl-3-nitropyridin-2-amine

- Structure : Nitro group (electron-withdrawing) at 3-position vs. methyl (electron-donating) in the target compound.

- Electronic Effects : Nitro groups deactivate the ring, directing electrophilic substitution to meta positions, whereas chloro-methyl groups favor ortho/para reactivity .

- Applications : Nitro derivatives are intermediates in explosive materials, unlike the pharmaceutically oriented target compound .

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine (CAS: 219865-94-8)

Fused-Ring and Polycyclic Analogues

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2)

- Structure : Fused pyrido-pyrimidine ring system.

- Rigidity : The tetracyclic structure restricts conformational flexibility, improving target binding affinity in kinase inhibitors but complicating synthesis .

- Solubility: Reduced aqueous solubility compared to the monocyclic target compound .

5-Chloro-1H-pyrazolo[3,4-b]pyridine (CAS: 63725-51-9)

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility : this compound is synthesized with higher yields (98% purity) than N-methylated analogues due to reduced steric hindrance .

- Biological Relevance : Chlorine and methyl groups synergistically enhance binding to kinase active sites, as seen in patent EP 1 926 722 B1 .

- Stability : Nitro-substituted analogues exhibit lower thermal stability compared to chloro-methyl derivatives, limiting their industrial use .

Biological Activity

4-Chloro-3-methylpyridin-2-amine is an organic compound with significant potential in medicinal chemistry and biological applications. Its unique structural features, including a chlorine atom at the 4-position and an amino group at the 2-position of the pyridine ring, contribute to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₆H₇ClN₂

- Molecular Weight : 142.59 g/mol

- Structure :

Synthesis Methods

This compound can be synthesized through various methods, including:

- Direct Chlorination : Chlorination of 3-methylpyridin-2-amine.

- Nucleophilic Substitution : Reaction of 4-chloropyridine with methylamine.

- Bioconversion : Utilizing microbial systems for hydroxylation reactions .

Antiviral Properties

Research indicates that this compound serves as an intermediate in synthesizing antiviral agents, notably Nevirapine, which is used in HIV treatment. Its structural features allow it to interact effectively with biological targets, making it a candidate for further development in antiviral therapies.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit moderate antibacterial activity against various pathogens. For instance, compounds structurally related to this compound have demonstrated selective activity against Chlamydia species and other Gram-positive and Gram-negative bacteria .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 µg/mL |

| ACP1b | H. influenzae | 32 µg/mL |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes involved in disease processes, although further research is needed to elucidate its exact mechanisms of action and potential side effects.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Interaction : The presence of chlorine and amino groups allows for participation in chemical reactions that can inhibit enzyme activity.

- Binding Affinity : The compound's structure enables it to bind to specific receptors or enzymes, influencing cellular pathways related to cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Bioconversion Studies : Research demonstrated that bioconversion of related compounds yielded high conversion rates under optimal conditions (30 °C), suggesting potential applications in biocatalysis .

- Antichlamydial Activity : New compounds derived from this structure were shown to selectively inhibit Chlamydia, indicating its potential as a lead compound for developing targeted antimicrobial therapies .

- Toxicity Assessments : Preliminary studies assessing toxicity towards human cells indicated that certain derivatives do not exhibit significant cytotoxicity, making them safer candidates for further development .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-methylpyridin-2-amine, and how do reaction conditions influence yield?

- Category : Synthesis Optimization

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 3-Chloropyridin-2-amine derivatives) undergo methylation at specific positions using methylating agents like methyl iodide under controlled temperatures (60–80°C) . Solvent polarity and catalyst selection (e.g., Pd/C or CuI) critically affect regioselectivity. Yield optimization often requires factorial design experiments to assess variables like temperature, solvent (DMF vs. THF), and stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Category : Structural Analysis

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving regiochemistry. For instance, in related compounds like 3-Chloropyridin-2-amine, SCXRD revealed intermolecular N–H⋯N hydrogen bonds and Cl⋯Cl interactions (3.278 Å), which stabilize the crystal lattice . Complementary techniques include H/C NMR to identify methyl group signals (δ ~2.5 ppm for CH) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary with temperature?

- Category : Physicochemical Properties

- Methodological Answer : Polar aprotic solvents (e.g., ethanol, acetonitrile) are preferred due to the compound’s moderate polarity. Solubility increases linearly with temperature, as shown in analogous pyridine derivatives. For example, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine exhibits solubility of 12 mg/mL in ethanol at 25°C, rising to 28 mg/mL at 60°C . Microscale solubility assays using UV-Vis spectroscopy can map temperature-dependent profiles.

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

- Category : Computational Modeling

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) assess binding affinity to target proteins. For example, derivatives like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-pyrrolo[2,3-d]pyrimidin-4-amine showed strong interactions with kinase active sites in silico, guided by electrostatic and van der Waals potentials . Density Functional Theory (DFT) calculations further optimize substituent effects on electron distribution and HOMO-LUMO gaps .

Q. What experimental designs are optimal for resolving contradictions in reaction mechanisms involving this compound?

- Category : Mechanistic Studies

- Methodological Answer : Isotopic labeling (e.g., N or H) and kinetic isotope effect (KIE) analysis differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways. For instance, suggests proton transfer in rate-determining steps. Transient absorption spectroscopy can detect short-lived intermediates (e.g., Meisenheimer complexes) in real-time . Contradictions in literature mechanisms require meta-analysis of kinetic data across varying pH and solvent systems .

Q. How can membrane separation technologies enhance the purification of this compound from complex mixtures?

- Category : Process Engineering

- Methodological Answer : Nanofiltration (NF) membranes with MWCO ~300 Da selectively retain the target compound (MW ~142.59 g/mol) while allowing smaller impurities (e.g., unreacted amines) to permeate. Continuous-flow systems with ceramic membranes (e.g., TiO-coated) achieve >95% purity by optimizing transmembrane pressure (2–4 bar) and crossflow velocity . Coupling with simulated moving bed (SMB) chromatography further resolves stereoisomers .

Q. What safety protocols are critical for handling this compound in large-scale synthesis?

- Category : Hazard Mitigation

- Methodological Answer : Rigorous PPE (gloves, goggles) and fume hoods are mandatory due to potential H315/H319 hazards (skin/eye irritation). Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% acetic acid. Storage under nitrogen atmosphere at 4°C prevents degradation, as evidenced by stability studies on analogous chloropyridines . LC-MS monitoring of degradation products (e.g., dechlorinated byproducts) ensures batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.